2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O4S/c1-22-15(7-9-18(10-8-15)23(2,20)21)11-17-14(19)12-5-3-4-6-13(12)16/h3-6H,7-11H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXXDQQWGOQSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,5-Diamine Precursors
A method adapted from involves cyclization of 1,5-diamine intermediates. For example, reacting 1,5-dibromo-3-methoxypentane with ammonium hydroxide under high-pressure conditions yields 4-methoxypiperidine. This approach, however, requires careful temperature control (80–100°C) to avoid ring-opening side reactions.
Nucleophilic Substitution on Preformed Piperidine
An alternative strategy modifies preformed piperidine rings. In, 4-hydroxypiperidine was treated with methyl iodide in the presence of potassium carbonate to introduce the methoxy group. Yields for this step typically range from 65–75%, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Introduction of the Methanesulfonyl Group
Sulfonylation of the piperidine nitrogen is critical. The most reliable method involves reacting 4-methoxypiperidine with methanesulfonyl chloride in dichloromethane, using triethylamine as a base. Key parameters include:
- Molar ratio : 1:1.2 (piperidine:MsCl) to ensure complete conversion.
- Temperature : 0–5°C to minimize side reactions.
- Workup : Sequential washes with dilute HCl (1M) and sodium bicarbonate to remove excess reagents.
This step typically achieves >85% yield, with the product characterized by $$ ^1\text{H NMR} $$ (δ 3.2 ppm, singlet for Ms group).
Functionalization with the Benzamide Moiety
Coupling the sulfonylated piperidine to 2-fluorobenzoic acid is achieved via two primary routes:
Amide Bond Formation Using Carbodiimide Coupling
A method adapted from employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. Reaction conditions:
Schotten-Baumann Reaction
For larger-scale synthesis, the Schotten-Baumann method offers advantages. 2-Fluorobenzoyl chloride is reacted with the piperidine derivative in a biphasic system (dichloromethane/water) with sodium hydroxide as a base. This method achieves 65–70% yield but requires rigorous exclusion of moisture.
Purification and Characterization
Final purification is typically accomplished via:
- Column chromatography : Silica gel with gradient elution (ethyl acetate/hexane, 1:3 to 1:1).
- Recrystallization : Ethanol/water mixtures yield crystalline product with >98% purity.
Analytical Data :
| Property | Value | Method |
|---|---|---|
| Melting Point | Not reported | — |
| $$ ^1\text{H NMR} $$ | δ 7.8–7.2 (m, Ar-H), 3.2 (s, Ms) | CDCl₃ |
| $$ \text{LC-MS} $$ | [M+H]⁺ 345.1 | ESI, positive mode |
Comparative Analysis of Methodologies
Yield Optimization
Scalability
Industrial-scale production favors the Schotten-Baumann method due to lower reagent costs and simpler workup. Pilot studies suggest that continuous flow systems could enhance efficiency.
Environmental Impact
Both methods generate solvent waste (DMF, dichloromethane). Recent advances in demonstrate that substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental toxicity without compromising yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfone derivatives, while reduction of the benzamide moiety can produce amine derivatives.
Scientific Research Applications
2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanesulfonyl group can enhance binding affinity and selectivity, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-[(1-methanesulfonyl-4-piperidinyl)methyl]benzamide: Lacks the methoxy group, which can affect its chemical and biological properties.
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide: Lacks the fluorine atom, which can influence its reactivity and binding affinity.
Uniqueness
2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is unique due to the combination of its fluorine atom, methanesulfonyl group, and methoxypiperidinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide is a synthetic organic compound notable for its potential biological activity. With the molecular formula and a molecular weight of 344.4 g/mol, this compound features a fluorine atom, a methanesulfonyl group, and a methoxypiperidinyl moiety attached to a benzamide core. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom and methanesulfonyl group enhance binding affinity and selectivity, while the piperidine ring modulates pharmacokinetic properties. The compound's mechanism can be elucidated through the following pathways:
- Inhibition of Transcription Factors : It has been reported to inhibit the activity of transcription factors like TEAD (TEA domain family members), which play crucial roles in cellular processes including proliferation and differentiation .
- Impact on Proliferative Diseases : The compound shows promise in treating proliferative diseases, including various cancers, by disrupting pathways that facilitate tumor growth .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines. The mechanism was linked to the inhibition of TEAD-mediated transcriptional activity, leading to decreased expression of oncogenes .
- Inflammation Model : In experimental models of inflammation, this compound showed a marked reduction in inflammatory markers, suggesting its potential utility in treating inflammatory conditions such as fibrosis and sclerosis .
Comparison with Similar Compounds
The unique structure of this compound differentiates it from similar compounds:
| Compound Name | Key Differences |
|---|---|
| N-[(1-methanesulfonyl-4-piperidinyl)methyl]benzamide | Lacks the fluorine atom, affecting reactivity and binding affinity |
| 2-fluoro-N-(4-methoxyphenyl)benzamide | Does not contain the methanesulfonyl group, which may influence its pharmacological profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
